molecular formula C17H32N2O2 B13322562 tert-Butyl 9-amino-2,2-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate

tert-Butyl 9-amino-2,2-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B13322562
M. Wt: 296.4 g/mol
InChI Key: ZCYVIXMZJDWAHL-UHFFFAOYSA-N
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Description

tert-Butyl 9-amino-2,2-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate: is an organic compound with the molecular formula C15H28N2O2. It is a versatile compound widely used in the pharmaceutical and chemical industries. This compound is known for its biological activities, including anti-inflammatory, antioxidant, and antifungal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 9-amino-2,2-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate typically involves the reaction of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate with hydrogen in the presence of wet palladium on carbon (Pd/C) under an argon atmosphere. The reaction is carried out in tetrahydrofuran (THF) solution at 40°C for 40 hours under 45 psi .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 9-amino-2,2-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Oxo derivatives of the compound.

    Reduction: Reduced forms with modified functional groups.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

tert-Butyl 9-amino-2,2-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a key intermediate in the synthesis of various organic compounds and drugs.

    Biology: Exhibits biological activities such as anti-inflammatory, antioxidant, and antifungal properties.

    Industry: Used in polymer stabilization and as a protecting group reagent for amino acids.

Mechanism of Action

The exact mechanism of action of tert-Butyl 9-amino-2,2-dimethyl-3-azaspiro[5 its biological activities suggest that it may interact with various molecular targets and pathways involved in inflammation, oxidative stress, and fungal growth.

Comparison with Similar Compounds

  • tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
  • tert-Butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate

Comparison: tert-Butyl 9-amino-2,2-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate is unique due to its specific structural features and biological activities. Compared to similar compounds, it offers a distinct combination of anti-inflammatory, antioxidant, and antifungal properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C17H32N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

tert-butyl 9-amino-4,4-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate

InChI

InChI=1S/C17H32N2O2/c1-15(2,3)21-14(20)19-11-10-17(12-16(19,4)5)8-6-13(18)7-9-17/h13H,6-12,18H2,1-5H3

InChI Key

ZCYVIXMZJDWAHL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCC(CC2)N)CCN1C(=O)OC(C)(C)C)C

Origin of Product

United States

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